(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid
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Overview
Description
(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Methoxyimino Group: The methoxyimino group is introduced through a reaction involving methoxyamine and suitable reagents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It may be used to study enzyme interactions, protein binding, and other biological processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid: Unique due to its specific functional groups and structural features.
2-(tert-butoxycarbonylamino)acetic acid: Similar in having a tert-butoxycarbonyl group but differs in other structural aspects.
2-[2-(tert-butoxycarbonylamino)ethoxy]acetic acid: Shares some structural similarities but has different functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the thiadiazole ring
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and properties make it valuable for scientific research, industrial applications, and potential therapeutic uses.
Properties
Molecular Formula |
C10H14N4O5S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-10(2,3)19-9(17)12-8-11-6(14-20-8)5(7(15)16)13-18-4/h1-4H3,(H,15,16)(H,11,12,14,17)/b13-5+ |
InChI Key |
WENLZMPPWCBICP-WLRTZDKTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)/C(=N\OC)/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)C(=NOC)C(=O)O |
Origin of Product |
United States |
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